molecular formula C16H19NO3 B5910720 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5910720
M. Wt: 273.33 g/mol
InChI Key: JCDVHVDEIKFSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as DMH-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMH-11 belongs to the class of chromene derivatives and has been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, it has been shown to inhibit the activity of androgen receptors in prostate cancer cells, which is believed to be responsible for its anti-cancer activity. 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of androgen receptors in prostate cancer cells, which is believed to be responsible for its anti-cancer activity. 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of breast cancer cells.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one also has some limitations. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of research is to further explore its potential as a therapeutic agent for the treatment of prostate and breast cancer. Another area of research is to investigate the safety and efficacy of 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in animal models and clinical trials. In addition, more research is needed to understand the mechanism of action of 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-cancer activity by inhibiting the activity of androgen receptors in prostate cancer cells and inducing apoptosis in cancer cells. 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, including further exploration of its potential as a therapeutic agent and investigation of its safety and efficacy in animal models and clinical trials.

Synthesis Methods

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone with dimethylamine, followed by cyclization and oxidation. The final product is obtained through purification and crystallization. The synthesis of 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the activity of androgen receptors in prostate cancer cells. 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to inhibit the growth of breast cancer cells, and it has been suggested that it may have potential as a therapeutic agent for the treatment of breast cancer.

properties

IUPAC Name

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(2)9-13-14(18)8-7-11-10-5-3-4-6-12(10)16(19)20-15(11)13/h7-8,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVHVDEIKFSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.